[(2,5-Dimethylphenyl)sulfonyl]acetonitrile [(2,5-Dimethylphenyl)sulfonyl]acetonitrile
Brand Name: Vulcanchem
CAS No.: 893724-52-2
VCID: VC7437473
InChI: InChI=1S/C10H11NO2S/c1-8-3-4-9(2)10(7-8)14(12,13)6-5-11/h3-4,7H,6H2,1-2H3
SMILES: CC1=CC(=C(C=C1)C)S(=O)(=O)CC#N
Molecular Formula: C10H11NO2S
Molecular Weight: 209.26

[(2,5-Dimethylphenyl)sulfonyl]acetonitrile

CAS No.: 893724-52-2

Cat. No.: VC7437473

Molecular Formula: C10H11NO2S

Molecular Weight: 209.26

* For research use only. Not for human or veterinary use.

[(2,5-Dimethylphenyl)sulfonyl]acetonitrile - 893724-52-2

Specification

CAS No. 893724-52-2
Molecular Formula C10H11NO2S
Molecular Weight 209.26
IUPAC Name 2-(2,5-dimethylphenyl)sulfonylacetonitrile
Standard InChI InChI=1S/C10H11NO2S/c1-8-3-4-9(2)10(7-8)14(12,13)6-5-11/h3-4,7H,6H2,1-2H3
Standard InChI Key JWEASBGCALEXBS-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)S(=O)(=O)CC#N

Introduction

Chemical Structure and Physical Properties

The IUPAC name of [(2,5-Dimethylphenyl)sulfonyl]acetonitrile is 2-(2,5-dimethylphenyl)sulfonylacetonitrile. Its canonical SMILES representation is CC1=CC(=C(C=C1)C)S(=O)(=O)CC#N, reflecting the sulfonyl and nitrile functional groups . Key physical properties include:

PropertyValueSource
Molecular Weight209.26 g/mol
Density1.205 ± 0.06 g/cm³ (Predicted)
Boiling Point424.2 ± 45.0 °C (Predicted)
CAS Number893724-52-2

The sulfonyl group enhances the compound's polarity, making it soluble in polar organic solvents like dimethyl sulfoxide (DMSO) and acetonitrile. The nitrile group contributes to its reactivity, enabling participation in nucleophilic addition and cyclization reactions .

Synthesis and Industrial Production

The synthesis of [(2,5-Dimethylphenyl)sulfonyl]acetonitrile typically involves a nucleophilic substitution reaction between 2,5-dimethylbenzenesulfonyl chloride and acetonitrile in the presence of a base such as triethylamine . The reaction proceeds under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride:

2,5-Dimethylbenzenesulfonyl chloride+CH3CNEt3NC10H11NO2S+HCl\text{2,5-Dimethylbenzenesulfonyl chloride} + \text{CH}_3\text{CN} \xrightarrow{\text{Et}_3\text{N}} \text{C}_{10}\text{H}_{11}\text{NO}_2\text{S} + \text{HCl}

Industrial-scale production optimizes reaction conditions (e.g., temperature, stoichiometry) to achieve yields exceeding 80%. Purification methods include recrystallization from ethanol or chromatography on silica gel .

Chemical Reactivity and Functional Transformations

The compound undergoes three primary reaction types:

Oxidation

The sulfonyl group can be further oxidized to sulfones using agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA). For example:

C10H11NO2S+H2O2C10H11NO4S+H2O\text{C}_{10}\text{H}_{11}\text{NO}_2\text{S} + \text{H}_2\text{O}_2 \rightarrow \text{C}_{10}\text{H}_{11}\text{NO}_4\text{S} + \text{H}_2\text{O}

Reduction

Reduction with lithium aluminum hydride (LiAlH₄) converts the nitrile group (-CN) to a primary amine (-CH₂NH₂), yielding 2-(2,5-dimethylphenyl)sulfonylethylamine .

Nucleophilic Substitution

The nitrile group participates in reactions with nucleophiles such as amines or alcohols. For instance, reaction with ethanol under acidic conditions produces 2-(2,5-dimethylphenyl)sulfonylacetamide:

C10H11NO2S+NH3C10H13N2O2S\text{C}_{10}\text{H}_{11}\text{NO}_2\text{S} + \text{NH}_3 \rightarrow \text{C}_{10}\text{H}_{13}\text{N}_2\text{O}_2\text{S}

Research Applications

Organic Synthesis

The compound serves as a precursor for synthesizing heterocycles like thiazoles and pyrimidines. Its sulfonyl group acts as a directing group in cross-coupling reactions, enabling the construction of complex aromatic systems .

Medicinal Chemistry

While direct biological data for [(2,5-Dimethylphenyl)sulfonyl]acetonitrile is limited, structural analogues have shown antimicrobial and anticancer activity in preclinical studies. For example, sulfonamide derivatives inhibit carbonic anhydrase IX, a target in hypoxic tumors .

Material Science

The sulfonyl group’s electron-withdrawing properties make the compound useful in designing polymers with high thermal stability. Blends with polyacrylonitrile have been explored for carbon fiber production .

Comparison with Structural Analogues

The compound’s reactivity and applications vary significantly with substituent modifications:

CompoundKey DifferencesApplications
2-(4-Chloro-2,5-dimethylphenyl)sulfonylacetonitrileChloro substituent enhances electrophilicityPesticide synthesis
[(2,5-Dimethylphenyl)sulfonyl]-L-alanineAmino acid moiety increases hydrophilicityPeptide mimetics
(2,3-Dimethoxyphenyl)sulfonylacetonitrileMethoxy groups alter electronic propertiesFluorescent probes

The methyl groups in [(2,5-Dimethylphenyl)sulfonyl]acetonitrile provide steric hindrance, slowing hydrolysis compared to unsubstituted analogues .

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